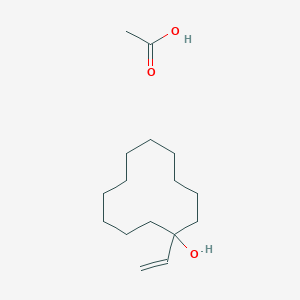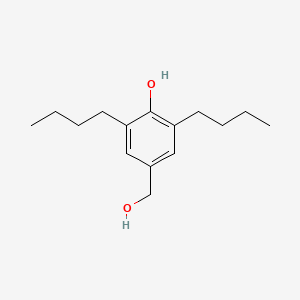
5-Methoxy-1,2-dihydro-3H-pyrrol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxy-1,2-dihydro-3H-pyrrol-3-one is a heterocyclic compound that belongs to the pyrrolone family. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-1,2-dihydro-3H-pyrrol-3-one can be achieved through several methods. One common approach involves the base-catalyzed intramolecular cyclization of aminoacetylenic ketones. This method provides a high yield under mild reaction conditions . Another method involves the cyclization of α-amino ynones, which also results in the formation of pyrrolone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods used in laboratory synthesis can be scaled up for industrial production with appropriate optimization of reaction conditions and catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methoxy-1,2-dihydro-3H-pyrrol-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrrolone derivatives.
Reduction: Reduction reactions can convert it into different pyrrolidine derivatives.
Substitution: It can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include various pyrrolone and pyrrolidine derivatives, which have significant biological and chemical properties .
Applications De Recherche Scientifique
5-Methoxy-1,2-dihydro-3H-pyrrol-3-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of 5-Methoxy-1,2-dihydro-3H-pyrrol-3-one involves its interaction with various molecular targets and pathways. It acts as a free radical scavenger and antioxidant, protecting cells from oxidative stress. It also inhibits specific enzymes and pathways involved in inflammation and cancer progression .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 5-Methoxy-1,2-dihydro-3H-pyrrol-3-one include:
Isatin: Known for its anticancer and antiviral activities.
Isatisine: Exhibits antimicrobial properties.
Fascaplysin: A marine-derived compound with anticancer properties.
Tryptanthrin: Known for its anti-inflammatory and antimicrobial activities.
Duocarmycin: A potent anticancer agent.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of biological activities and its potential for use in a wide range of applications, from medicinal chemistry to industrial materials .
Propriétés
Numéro CAS |
92233-25-5 |
|---|---|
Formule moléculaire |
C5H7NO2 |
Poids moléculaire |
113.11 g/mol |
Nom IUPAC |
5-methoxy-1,2-dihydropyrrol-3-one |
InChI |
InChI=1S/C5H7NO2/c1-8-5-2-4(7)3-6-5/h2,6H,3H2,1H3 |
Clé InChI |
YIUSKSXXTQJWHH-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=O)CN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


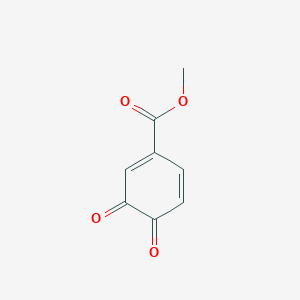
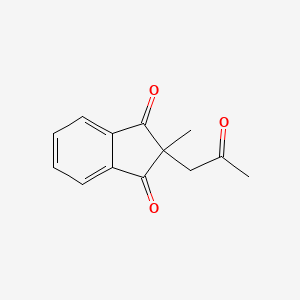
![4-[(Benzyloxy)carbonyl]-3-carboxyphenolate](/img/structure/B14347755.png)

![N-[2-(Naphthalen-2-yl)propan-2-yl]-2-phenylacetamide](/img/structure/B14347759.png)
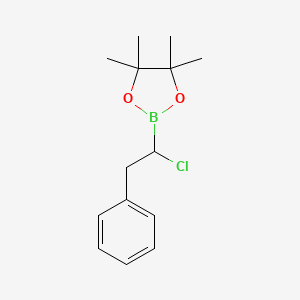
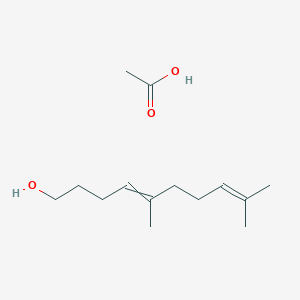
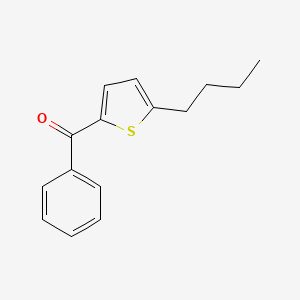
![2-[(Z)-2-(2-chlorophenyl)ethenyl]-3-methylpyridine](/img/structure/B14347770.png)
phosphanium perchlorate](/img/structure/B14347772.png)
